molecular formula C22H18N2O2S B2651198 (E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 865545-44-4

(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2651198
CAS RN: 865545-44-4
M. Wt: 374.46
InChI Key: WSYZCIMROCTNNW-GHVJWSGMSA-N
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Description

Molecular Structure Analysis

The molecular structure of thiazol-2-(3H)-ones involves a thiazole ring, which contains both sulfur and nitrogen atoms . The specific structure of “(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” would likely involve additional functional groups attached to this core structure.

Scientific Research Applications

Heterocyclic Synthesis

A study by Mohareb et al. (2004) discusses the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine. This method could potentially apply to synthesize analogs of the specified compound, exploring its reactivity and functional applications in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Antifungal Activity

Al-Talib et al. (2016) synthesized a new series of hydrazide derivatives and evaluated their antibacterial activity. Although the specific compound was not tested, this research highlights the potential of similar benzothiazole derivatives as antimicrobial agents, suggesting possible applications for the compound in antimicrobial studies (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).

Anticancer Activity

Research on benzothiazole derivatives, such as the one by Osmaniye et al. (2018), demonstrates their potential as anticancer agents. This study synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity, suggesting that similar compounds, including "(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide," might exhibit anticancer properties and warrant further investigation (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Antioxidant Activity

Cabrera-Pérez et al. (2016) designed and synthesized benzothiazole-isothiourea derivatives to evaluate their antioxidant activity, particularly in the context of acetaminophen toxicity. This study suggests that benzothiazole derivatives, through their antioxidant activity, could mitigate oxidative stress and have therapeutic applications (Cabrera-Pérez, Padilla-Martínez, Cruz, Mendieta-Wejebe, Tamay-Cach, & Rosales-Hernández, 2016).

Chemical Sensors

A study by Suman et al. (2019) explored benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+. While this research does not directly relate to the compound , it illustrates the versatility of benzothiazole derivatives in chemical sensing, indicating potential research applications for "this compound" in detecting metal ions or other chemical entities (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Future Directions

The future directions for research on “(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” and similar compounds could involve further exploration of their potential therapeutic effects, particularly in relation to respiratory diseases . Additionally, more research is needed to understand their synthesis, molecular structure, and physical and chemical properties.

properties

IUPAC Name

4-acetyl-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-3-24-19-13-12-16-6-4-5-7-18(16)20(19)27-22(24)23-21(26)17-10-8-15(9-11-17)14(2)25/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYZCIMROCTNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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